2-(3-Chlorophenyl)pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIHEVREVBBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization of 2 3 Chlorophenyl Pyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the magnetic properties of atomic nuclei, which in turn reveals the structure of a molecule. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra is crucial for the structural confirmation of 2-(3-Chlorophenyl)pyridin-4-amine.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While specific experimental ¹H NMR data for this compound is not widely available in the public domain, analysis of structurally similar compounds allows for a theoretical prediction of the expected chemical shifts and coupling patterns. The spectrum would be characterized by signals corresponding to the protons of the pyridine (B92270) ring and the 3-chlorophenyl substituent. The protons on the pyridine ring, particularly those adjacent to the nitrogen atom and the amino group, would exhibit distinct chemical shifts. Similarly, the aromatic protons of the chlorophenyl group would appear as a set of multiplets, with their specific shifts and coupling constants influenced by the presence of the chlorine atom.
Chemical Shift Assignments and Structural Elucidation
The definitive assignment of ¹H and ¹³C NMR signals is paramount for the unambiguous structural elucidation of this compound. This process would involve the analysis of chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, thereby confirming the substitution pattern on both the pyridine and phenyl rings.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering valuable structural information.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the N-H stretching of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would be found in the lower frequency region of the spectrum.
Characteristic Stretching and Bending Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, pyridine ring, and chlorophenyl moieties.
The primary amine (-NH₂) group is typically identified by a pair of medium-intensity stretching vibrations in the region of 3500-3300 cm⁻¹. molnova.comsigmaaldrich.com The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric N-H stretch. sigmaaldrich.com Additionally, a scissoring (bending) vibration for the -NH₂ group is expected to appear in the 1650-1580 cm⁻¹ range. molnova.com
The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. hymasynthesis.com For 4-aminopyridine (B3432731), C=C and C=N stretching vibrations have been observed at 1504 cm⁻¹ and 1602 cm⁻¹, respectively. hymasynthesis.com The C-N stretching of aromatic amines typically produces a band between 1350 and 1200 cm⁻¹. sigmaaldrich.com
Finally, the presence of the chlorine atom on the phenyl ring is indicated by a C-Cl stretching vibration, which generally appears as a strong band in the 800-600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic rings can also provide information about the substitution pattern and appear in the 900-650 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |
| Primary Amine | N-H Scissor (Bend) | 1650 - 1580 |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
| Aromatic Rings | C=C and C=N Stretch | 1600 - 1400 |
| Aromatic Amine | C-N Stretch | 1350 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the phenyl and pyridine rings and n → π* transitions involving the non-bonding electrons on the nitrogen atoms.
The conjugation between the phenyl ring, the pyridine ring, and the lone pair of electrons on the amino group is expected to result in absorption maxima (λ_max) at longer wavelengths compared to the individual, unsubstituted parent molecules (benzene, pyridine, aniline). The interaction of the nitrogen lone pair with the π-system of the aromatic ring shifts the absorption to a longer wavelength, a phenomenon known as a red shift. sigmaaldrich.com For instance, the λ_max for benzene (B151609) is around 256 nm, while for aniline, it shifts to approximately 280 nm. sigmaaldrich.com The presence of the chlorine substituent and the extended conjugation in the target molecule would further influence the exact position and intensity of these absorption bands. The solvent used for analysis can also affect the λ_max values due to differing interactions with the molecule's ground and excited states.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.
For this compound (molecular weight 204.66 g/mol ), the molecular ion peak (M⁺) would be expected at m/z ≈ 205 (for the most common ¹²C, ¹H, ¹⁴N, ³⁵Cl isotopes). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z ≈ 207 with an intensity of about one-third of the molecular ion peak would be a definitive indicator of a monochlorinated compound.
Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the phenyl and pyridine rings, or the loss of the chlorine atom or small molecules like HCN from the pyridine ring. The stability of the resulting fragment ions determines the intensity of their corresponding peaks in the mass spectrum. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion formed.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures.
Table 2: Predicted Key Mass Spectrometry Peaks for this compound
| m/z Value | Identity | Description |
|---|---|---|
| ~205 | [M]⁺ (with ³⁵Cl) | Molecular Ion |
| ~207 | [M+2]⁺ (with ³⁷Cl) | Isotope Peak |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to assess the purity of the sample. For a compound to be considered pure, the experimental values should closely match the calculated ones, typically within a ±0.4% margin.
For this compound, with the molecular formula C₁₁H₉ClN₂, the theoretical elemental composition can be calculated. While experimental "found" values are specific to a synthesized batch, the "calculated" values serve as the benchmark for purity. Publications on related N-aryl amine derivatives confirm the use of elemental analysis to verify their structures. molnova.com
Table 3: Calculated Elemental Composition of this compound (C₁₁H₉ClN₂)
| Element | Symbol | Atomic Weight | % Composition (Calculated) |
|---|---|---|---|
| Carbon | C | 12.011 | 64.55% |
| Hydrogen | H | 1.008 | 4.43% |
| Chlorine | Cl | 35.453 | 17.33% |
Structural Analysis and Intermolecular Interactions of 2 3 Chlorophenyl Pyridin 4 Amine Analogues
X-ray Crystallographic Studies
X-ray crystallography provides definitive information regarding the solid-state conformation of molecules and the arrangement of these molecules within a crystal lattice. Studies on various aminopyridine and chlorophenylpyridine analogues reveal key structural parameters.
The crystal system and unit cell parameters are fundamental descriptors of the crystalline form of a compound. While specific data for 2-(3-Chlorophenyl)pyridin-4-amine is not detailed in the provided context, analysis of its analogues demonstrates the variety of crystal systems they can adopt. For instance, polymorphism, the ability of a compound to crystallize in more than one form, is observed in related structures, with some Ni(II)-porphyrin analogues crystallizing in both monoclinic and tetragonal systems. acs.org The specific crystal form can be influenced by factors such as solvent of crystallization and the orientation of molecular components. acs.org
Detailed crystallographic data has been reported for several analogues, illustrating the structural diversity within this class of compounds.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | Orthorhombic | Pna21 | nih.gov |
| Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin (Form 1α) | Monoclinic | Not Specified | acs.org |
| Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin (Form 1β) | Tetragonal | Not Specified | acs.org |
The conformation of 2-arylpyridine derivatives is characterized by the relative orientation of the two aromatic rings. In many 2-arylamino-pyridine derivatives, solution and solid-state studies indicate that the pyridyl and aryl rings are typically not coplanar. nih.gov This twisting is a common feature to minimize steric hindrance. For example, in the structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, the two rings adopt a non-coplanar orientation. nih.gov
However, the planarity of the individual rings is generally maintained. In the salt 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate, the pyridinium (B92312) cation is noted to be essentially planar, with a maximum deviation from the mean plane of only 0.010 (2) Å. nih.gov Conversely, in more complex fused systems, significant deviations from planarity can occur, as seen in a tricyclic benzothiazolo-pyridine derivative where the ring system is puckered around an sp³-hybridized carbon atom. nih.gov
| Compound | Molecule in Asymmetric Unit | Dihedral Angle (°) | Reference |
|---|---|---|---|
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | I | 61.80 (10) | nih.gov |
| II | 62.33 (10) | nih.gov |
Hydrogen Bonding Networks
Hydrogen bonds are the most influential non-covalent interactions governing the supramolecular assembly of aminopyridine derivatives. Both intramolecular and intermolecular hydrogen bonds play crucial roles in defining the crystal packing.
The amine group of the pyridin-4-amine moiety is a potent hydrogen bond donor, while the pyridine (B92270) ring nitrogen is a hydrogen bond acceptor. This functionality frequently leads to the formation of predictable supramolecular structures.
A predominant feature in the crystal structures of 2-aminopyridine (B139424) analogues is the formation of centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds. nih.gov This interaction typically involves the amino group of one molecule and the pyridine nitrogen of a second, symmetry-related molecule. This creates a robust R²₂(8) ring motif, which is a common and stable hydrogen-bonding pattern in such systems. soton.ac.uk This dimeric aggregation is observed in compounds like 3-chloropyridin-2-amine and N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. nih.govnih.gov
These primary dimeric aggregates can be further linked into higher-order structures. In 4-amino-3,5-dichloropyridine, strong N—H⋯N hydrogen bonds assemble molecules into one-dimensional supramolecular chains. iucr.orgiucr.org In other cases, a more complex and dense three-dimensional network can be formed through a combination of different hydrogen bonds, such as N—H⋯N, N—H⋯O, O—H⋯O, and even weaker C—H⋯O or C—H⋯Cl interactions, as documented for the hydrated salt of 4-amino-3,5-dichloropyridine. nih.gov
| Compound/Analogue Class | Intermolecular Interaction Motif | Resulting Structure | Reference |
|---|---|---|---|
| 3-Chloropyridin-2-amine | N—H⋯N hydrogen bonds | Centrosymmetric dimers | nih.gov |
| 2-Amino-1,3-thiazole derivatives | N—H⋯N hydrogen bonds | R²₂(8) hydrogen-bonded dimers | soton.ac.uk |
| 4-Amino-3,5-dichloropyridine | Strong N—H⋯N hydrogen bonds | Supramolecular chains | iucr.orgiucr.org |
| 4-Aminopyridinium cation | N–H···O hydrogen bonds | D¹₁(2) graph set motifs connecting to anion | researchgate.net |
| 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate | N—H⋯N, O—H⋯O, N—H⋯O, C—H⋯Cl, C—H⋯O | Three-dimensional network | nih.gov |
Supramolecular Assembly and Crystal Packing
The crystal packing of this compound analogues is characterized by the formation of well-defined supramolecular structures through a combination of strong and weak intermolecular interactions. The primary driving forces for the assembly are typically hydrogen bonds involving the aminopyridine moiety, supplemented by π-π stacking and weaker contacts involving the chloro-substituent.
In many pyridine-containing compounds, hydrogen bonding is a dominant factor in directing the crystal packing. For analogues of this compound, the amino group and the pyridine nitrogen are key functional groups for forming robust hydrogen-bonded networks. For instance, in related aminopyridine derivatives, strong N-H···N hydrogen bonds are frequently observed, linking molecules into one-dimensional chains or tapes. iucr.orgnih.gov These chains can be further organized into more complex two- and three-dimensional architectures.
The interplay of different functional groups can lead to the formation of intricate supramolecular motifs. While simple linear tapes are common, the specific substitution pattern and steric factors can induce a twist in the chain, leading to the formation of helical structures. The formation of such higher-order assemblies is a cooperative process, where multiple weak interactions work in concert to stabilize the final structure.
Aromatic π-π stacking interactions are a ubiquitous feature in the crystal structures of compounds containing phenyl and pyridine rings. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, play a significant role in the stabilization of the crystal lattice. In analogues of this compound, both the chlorophenyl and the pyridine rings can participate in such interactions.
The geometry of these π-π stacking interactions can vary, with common arrangements including parallel-displaced and T-shaped (edge-to-face) conformations. researchgate.net In many chlorophenyl and pyridine-containing crystal structures, offset face-to-face π-stacking is observed. iucr.orgnih.gov For example, in N-(4-chlorophenyl)-3-nitropyridin-2-amine, π-π interactions occur between translationally related pyridine rings and between translationally related benzene (B151609) rings, with centroid-centroid distances of 3.8032 Å. nih.gov Similarly, in 4-amino-3,5-dichloropyridine, offset aromatic π-π stacking is observed with a centroid-centroid distance of 3.8638 Å and a perpendicular distance of 3.4954 Å. nih.gov These interactions often connect the primary hydrogen-bonded chains into layers or more complex three-dimensional networks. The presence of the electron-withdrawing chlorine atom can influence the quadrupole moment of the phenyl ring, thereby modulating the strength and geometry of the π-π stacking interactions.
| Interacting Rings | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) | Dihedral Angle (°) | Reference |
| Pyridine-Pyridine | 3.8032 | - | - | nih.gov |
| Benzene-Benzene | 3.8032 | - | - | nih.gov |
| Pyridine-Pyridine | 3.8638 | 3.4954 | - | nih.gov |
| Phenyl-Phenyl | 3.696 - 3.641 | - | - | researchgate.net |
Note: The data presented is for analogous compounds and is intended to be representative of the interactions that may occur in this compound.
Hirshfeld surface analysis of related structures, such as 4-amino-3,5-dichloropyridine, reveals that Cl···H/H···Cl contacts can account for a significant portion of the intermolecular contacts (up to 40.1%). iucr.org The geometry of these interactions is variable, with typical H···Cl distances falling in the range of 2.8-3.0 Å. mdpi.com These weak hydrogen bonds can link adjacent supramolecular chains or layers, providing additional stability to the three-dimensional crystal lattice. Other weak interactions, such as C-H···π and halogen-π interactions, can also be present, further directing the molecular assembly. iucr.org
| Interaction Type | Donor-Acceptor Distance (Å) | Reference |
| C-H···Cl | 2.92 - 2.98 | mdpi.com |
| C-H···Cl | 2.89 - 3.02 | mdpi.com |
| N-H···Cl | 2.99 | mdpi.com |
| Cl···Cl | 3.58 | mdpi.com |
Note: The data presented is for analogous compounds and is intended to be representative of the interactions that may occur in this compound.
Computational Chemistry and Theoretical Studies on 2 3 Chlorophenyl Pyridin 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational expense.
A fundamental step in any computational analysis is the geometry optimization of the molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the equilibrium structure. For 2-(3-Chlorophenyl)pyridin-4-amine, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angle between the pyridine (B92270) and the 3-chlorophenyl rings.
The optimization process minimizes the forces on each atom, resulting in a stable conformation. In related molecules, such as N4-Phenylpyridine-2,4-diamine, DFT calculations have shown that the pyridine ring may adopt a slightly distorted hexagonal geometry due to the electronic effects of its substituents. A similar outcome would be anticipated for this compound, where the electron-withdrawing chlorine atom and the amino group would influence the geometry. The final optimized structure would represent the most probable conformation of the molecule in the gaseous phase.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used due to its proven track record of providing reliable geometries and energetic properties for a vast range of organic molecules at a reasonable computational cost. researchgate.netnih.gov
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation.
Pople-style basis sets , such as 6-311G(d,p) , are widely used. The "6-311G" part indicates a triple-zeta valence basis set, while the "(d,p)" signifies the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in the shape of the molecular orbitals. gaussian.comwavefun.com Adding diffuse functions (e.g., 6-311++G(d,p)) can be important for systems with anions or lone pairs. researchgate.netrsc.org
Correlation-consistent basis sets , like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are designed to systematically converge towards the complete basis set limit. researchgate.net The augmented version, aug-cc-pVDZ , includes diffuse functions and is often used for more precise calculations. rsc.org
For a molecule like this compound, a typical and robust approach would involve geometry optimization using the B3LYP functional combined with a 6-311G(d,p) or a larger basis set to ensure a reliable description of the electronic structure. researchgate.netrsc.org
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.govnih.gov For similar amino-substituted pyridines, the HOMO is often localized on the electron-rich pyridine ring and the amino group. A computational study on this compound would precisely map the distribution of these orbitals and calculate the energy gap, providing insight into its reactivity.
Table 1: Hypothetical Frontier Orbital Data This table is illustrative as specific data for this compound was not found in the searched literature. A typical DFT calculation would yield the following types of data.
| Parameter | Method 1 (e.g., B3LYP/6-311G(d,p)) | Method 2 (e.g., B3LYP/aug-cc-pVDZ) |
|---|---|---|
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating the regions of a molecule that are rich or poor in electrons. uni-muenchen.de
The MEP map uses a color scale to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, highlighting them as sites for electrophilic interaction. The hydrogen atoms of the amino group and regions near the chlorine atom might show positive potential (blue), indicating susceptibility to nucleophilic interaction.
Theoretical calculations can elucidate the nature of charge transfer within the molecule. This is often analyzed through the HOMO and LUMO distributions and Natural Bond Orbital (NBO) analysis. The HOMO-LUMO energy gap itself is a key indicator of charge transfer potential; a smaller gap suggests that intramolecular charge transfer (ICT) is more likely to occur upon electronic excitation. nih.gov
By examining the composition of the frontier orbitals, one can determine which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO) during electronic transitions. For this compound, it would be important to understand the electronic interplay between the pyridin-4-amine moiety and the 3-chlorophenyl substituent. The analysis would reveal whether charge transfer occurs from the amino-pyridine part to the chlorophenyl ring, or vice versa, which is fundamental to understanding its reactivity and potential applications in materials science or medicinal chemistry.
Analysis of Non-Covalent Interactions
The study of non-covalent interactions is crucial for understanding the stability and intermolecular interactions of a compound.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) analysis is a common method to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient. This analysis would reveal the nature and strength of intramolecular and intermolecular interactions within the crystal structure of this compound. However, no published RDG analysis for this compound could be found.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of a molecule. lookchem.comsigmaaldrich.com It is used to identify core electrons, covalent bonds, and lone pairs, offering a visual representation of the molecule's electronic structure. lookchem.comsigmaaldrich.com An ELF analysis of this compound would map its chemical bonding and lone pair distributions, but such a study is not publicly available.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize areas of high electron localization. It is particularly useful for identifying covalent bonds and lone pairs with a clear and intuitive representation. A LOL analysis for this compound would complement the ELF analysis, but no such data has been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule to understand delocalization, hyperconjugation, and the strength of chemical bonds. It provides quantitative data on donor-acceptor interactions and their stabilization energies. For this compound, an NBO analysis would quantify the electronic delocalization between the phenyl and pyridine rings and the influence of the chloro and amino substituents. Unfortunately, no NBO studies for this specific compound are available.
Fukui Functions for Local Reactivity Prediction
Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. uni.lu This analysis is invaluable for understanding and predicting chemical reactivity. uni.lu The calculation of Fukui functions for this compound would identify the reactive centers of the molecule, guiding synthetic modifications and explaining its potential interactions with biological targets. To date, no such theoretical study has been published.
Theoretical Prediction of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic data, such as NMR, IR, and UV-Vis spectra. These theoretical predictions are a powerful aid in the interpretation of experimental data and the structural elucidation of new compounds. A theoretical prediction of the spectroscopic data for this compound would be highly valuable, but the necessary computational studies have not been reported.
Vibrational Spectra (IR, Raman) Prediction
No published studies containing theoretical predictions of the infrared (IR) and Raman vibrational spectra for this compound were found. Such studies would typically involve geometry optimization of the molecule's ground state followed by frequency calculations using a selected level of theory (e.g., B3LYP) and basis set. The resulting data would provide theoretical vibrational modes, their frequencies, and intensities, which are invaluable for interpreting experimental spectra.
NMR Isotropic Value Calculations
Specific calculations of NMR isotropic shielding constants for the ¹H and ¹³C atoms of this compound are not available in the public research domain. This type of analysis, often performed using the Gauge-Including Atomic Orbital (GIAO) method, is crucial for the accurate assignment of experimental NMR spectra and for providing a deeper understanding of the electronic environment of the nuclei.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics (MD) simulations for this compound have not been reported in the scientific literature. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface as a function of its rotatable bonds. Molecular dynamics simulations would offer insights into the dynamic behavior of the molecule over time, including its flexibility and intermolecular interactions in various environments. The absence of such studies limits the understanding of the molecule's spatial properties and dynamic behavior.
Reactivity and Mechanistic Studies of 2 3 Chlorophenyl Pyridin 4 Amine
Types of Chemical Reactions
The unique structural arrangement of 2-(3-Chlorophenyl)pyridin-4-amine, featuring a pyridine (B92270) ring, a chlorophenyl moiety, and a primary amino group, allows for a variety of chemical transformations. These reactions are crucial for the synthesis of novel derivatives with potential applications in various fields of chemistry.
Nucleophilic Substitution Reactions
The pyridine ring in this compound, while generally less reactive towards nucleophilic attack than its non-phenylated counterparts, can undergo substitution reactions under specific conditions. The presence of the electron-withdrawing phenyl group and the chloro substituent can influence the regioselectivity of these reactions.
Studies on related 2-halopyridines have shown that they react with various nucleophiles, and the reactivity is dependent on the nature of the halogen and the nucleophile. For instance, in reactions of 2-halopyridines with sulfur nucleophiles, the reactivity trend is often I > Br > Cl > F, suggesting that the carbon-halogen bond breaking is a key step. Conversely, with oxygen nucleophiles, the trend can be reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step. While specific data for this compound is not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution (SNAr) on the pyridine ring are applicable. The amino group at the 4-position, being an electron-donating group, can modulate the reactivity of the pyridine ring towards nucleophiles.
Furthermore, the chloro-substituent on the phenyl ring can also be a site for nucleophilic substitution, although this typically requires harsh reaction conditions due to the lower reactivity of aryl chlorides compared to activated heteroaryl chlorides.
Intramolecular Reaction Pathways
The strategic positioning of the amino group and the two aromatic rings in this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by acid or base catalysis or by transition metal catalysts.
One potential intramolecular pathway involves the cyclization of derivatives where the amino group has been acylated. For example, a reaction of a 3-halo-4-aminopyridine with an acyl chloride can lead to an N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution to yield a pyridin-4-yl α-substituted acetamide (B32628) product. This represents a formal two-carbon insertion. patsnap.com
Another possibility is the Pictet-Spengler type reaction. While typically involving an amine and a carbonyl compound, analogous intramolecular cyclizations can occur where the pyridine nitrogen or the amino group acts as an internal nucleophile, attacking an electrophilic center generated on a side chain attached to the other ring. For instance, derivatives of 2-(furan-2-yl)ethanamine undergo acid-catalyzed Pictet-Spengler cyclization. googleapis.com Although direct evidence for this compound is scarce, the structural motif suggests the potential for similar intramolecular transformations to form polycyclic aromatic compounds.
Derivatization via the Amino Group
The primary amino group at the 4-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. mdpi.com This functional group can readily participate in reactions such as acylation, alkylation, and the formation of Schiff bases.
Acylation: The amino group can be acylated using various acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Alkylation of the amino group can lead to secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to multiple substitutions. nih.gov
Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). For example, 3-amino-2-chloropyridine (B31603) reacts with 4-nitrobenzaldehyde (B150856) in the presence of anhydrous magnesium sulfate (B86663) to yield the corresponding Schiff base. mdpi.com A similar reaction can be expected for this compound.
These derivatization reactions are fundamental in modifying the properties of the parent molecule, which is a common strategy in medicinal chemistry to explore structure-activity relationships.
Reaction Mechanisms
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its reactivity and for designing synthetic routes to new compounds.
Nucleophilic Attack Pathways
The nucleophilic character of the amino group in this compound is central to many of its reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, initiating a variety of transformations.
In nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction typically proceeds via a backside attack on the electrophilic carbon, leading to the displacement of a leaving group. researchgate.net When the pyridine ring itself is the target of nucleophilic attack, the reaction generally follows an SNAr mechanism. This involves the initial attack of the nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequent loss of a leaving group (like a halide) restores the aromaticity of the pyridine ring. The regioselectivity of the attack is influenced by the position of activating and deactivating groups on the ring. nih.gov
Intermediate Formation and Characterization (e.g., Tetrahedral Intermediates)
In many reactions involving nucleophilic attack on a carbonyl group or a similar unsaturated center, a tetrahedral intermediate is formed. For instance, in the acylation of the amino group of this compound with an acyl chloride, the nitrogen atom attacks the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses by expelling the chloride ion to give the final amide product.
Proton Transfer Dynamics
Proton transfer is a fundamental process in the reactions of nitrogen-containing heterocyclic compounds such as this compound. The presence of two basic nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—makes the molecule susceptible to protonation. The dynamics of proton transfer in similar systems, like 2-aminopyridine (B139424) derivatives, have been investigated and can provide insights.
In solution, the protonation equilibrium will depend on the pKa values of the conjugate acids and the nature of the solvent. Generally, the pyridine ring nitrogen is more basic than the exocyclic amino group in 2-aminopyridines. However, the electronic nature of the substituents can modulate this basicity. The 3-chlorophenyl group, being electron-withdrawing, is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the ring nitrogen.
Theoretical studies on proton transfer in other heterocyclic systems, such as purine (B94841) and imidazo[4,5-b]pyridine, have shown that the reaction can proceed through the formation of an ylide intermediate following a rate-determining attack by a hydroxide (B78521) ion on the protonated molecule. rsc.org A similar mechanism could be envisaged for this compound under basic conditions.
Reaction Kinetics and Rate Studies
The study of reaction kinetics provides valuable information about the mechanism of a chemical transformation. For this compound, kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and rate constants.
Table 1: Hypothetical Rate Coefficients for a Reaction of a Substituted Pyridine
| Reaction Step | Rate Coefficient | Description |
| Step 1: Nucleophilic attack | k1 | Formation of the intermediate complex. |
| Step 2: Intermediate breakdown (reverse) | k-1 | Reversion of the intermediate to reactants. |
| Step 3: Product formation | k2 | Conversion of the intermediate to the final product. |
This table illustrates the type of data that would be generated from kinetic studies. The values are purely illustrative.
In many reactions involving two or more reactants, the kinetics can be simplified by using one of the reactants in large excess. youtube.comlibretexts.orgyoutube.comyoutube.com This approach, known as pseudo-first-order kinetics, allows the concentration of the excess reactant to be considered constant throughout the reaction. The rate law then simplifies to a first-order dependence on the limiting reactant.
For instance, if this compound were to react with an electrophile (E) in a bimolecular reaction:
Rate = k [this compound] [E]
If the electrophile [E] is present in a large excess, the rate law can be approximated as:
Rate = k' [this compound]
where k' = k [E] is the pseudo-first-order rate constant. This simplification is extremely useful for determining the rate constant k by measuring the change in concentration of the limiting reactant over time. The half-life of the reaction under these conditions would be constant. youtube.com
For a hypothetical reaction of this compound, if the rate law is found to be dependent on the concentration of a particular reactant, it implies that this reactant is involved in the RDS. Isotope labeling studies, such as the kinetic isotope effect (KIE), can also provide strong evidence for the bond-breaking or bond-forming events occurring in the RDS. acs.org
Factors Influencing Reactivity and Regioselectivity
The reactivity and the site of reaction (regioselectivity) of this compound are influenced by several factors, with electronic effects being paramount.
The electronic properties of the substituents on the pyridine and phenyl rings play a critical role in dictating the molecule's reactivity. The chlorine atom at the 3-position of the phenyl ring is an electron-withdrawing group primarily through its inductive effect (-I). This effect reduces the electron density of the phenyl ring and, to a lesser extent, the attached pyridine ring.
The amino group (-NH2) at the 4-position of the pyridine ring is a strong electron-donating group through resonance (+R effect). It increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. This enhanced nucleophilicity makes the pyridine ring more susceptible to electrophilic attack.
In electrophilic aromatic substitution reactions, the activating effect of the amino group would direct incoming electrophiles to the positions ortho to it (positions 3 and 5). However, position 3 is already substituted. Therefore, electrophilic attack would be expected to occur at position 5. The electron-withdrawing chloro group on the phenyl ring makes the phenyl ring less reactive towards electrophiles than the substituted pyridine ring.
In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent on the phenyl ring can activate the molecule towards nucleophilic attack, although the amino group is deactivating for such reactions. uoanbar.edu.iq
Table 2: Summary of Electronic Effects of Substituents
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| -Cl | 3-position of phenyl ring | Inductive: -I (withdrawing) Resonance: +R (donating) | Overall electron-withdrawing, deactivates the phenyl ring towards electrophilic attack. May slightly decrease the basicity of the pyridine nitrogen. nih.gov |
| -NH2 | 4-position of pyridine ring | Inductive: -I (withdrawing) Resonance: +R (donating) | Strongly activating for electrophilic substitution on the pyridine ring. Increases the nucleophilicity of the ring. |
| Pyridine N | Ring atom | Inductive: -I (withdrawing) Resonance: -R (withdrawing) | Deactivates the pyridine ring towards electrophilic attack compared to benzene (B151609). imperial.ac.uk |
Steric Hindrance
Steric hindrance plays a pivotal role in the reactivity of this compound, particularly in reactions involving nucleophilic attack at the pyridine ring or the amino group. The spatial arrangement of the atoms, specifically the bulky 3-chlorophenyl group at the 2-position of the pyridine ring, can significantly influence the accessibility of reactive sites.
In nucleophilic aromatic substitution (SNAr) reactions, the approach of a nucleophile to the pyridine ring is a key step. The 3-chlorophenyl group, along with the amino group at the 4-position, can create a sterically crowded environment around the pyridine core. This steric bulk can impede the trajectory of the incoming nucleophile, thereby slowing down the reaction rate. For instance, in reactions where a nucleophile is to displace a leaving group at a position adjacent to the 2-substituent, the steric clash between the nucleophile and the 3-chlorophenyl group would be substantial.
Table 1: Anticipated Steric Effects on the Reactivity of this compound
| Reactive Site | Type of Reaction | Expected Impact of Steric Hindrance | Rationale |
| Pyridine Ring (C-X) | Nucleophilic Aromatic Substitution (SNAr) | Decreased reaction rate | The 3-chlorophenyl group at the 2-position shields the ring from nucleophilic attack. |
| Amino Group (NH₂) | Nucleophilic Attack by the Amine | Moderately hindered | The 3-chlorophenyl group can restrict the approach of bulky electrophiles. |
| Amino Group (NH₂) | Protonation | Less affected | The small size of a proton minimizes steric interactions. |
Solvent Polarity and Temperature Effects
The polarity of the solvent and the reaction temperature are critical parameters that can dramatically influence the rate and outcome of chemical reactions involving this compound.
Solvent Polarity:
The effect of solvent polarity on reaction rates is multifaceted and depends on the nature of the transition state. For reactions that proceed through a more polar transition state than the reactants, an increase in solvent polarity will generally lead to an increase in the reaction rate due to better stabilization of the transition state. nih.gov
In the case of nucleophilic aromatic substitution reactions of this compound, the formation of a charged Meisenheimer-like intermediate is often a key step. This intermediate is significantly more polar than the neutral starting materials. Therefore, conducting such reactions in polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols would be expected to accelerate the reaction. Conversely, nonpolar solvents would likely retard the reaction rate.
The amino group of this compound can also engage in hydrogen bonding with protic solvents. This interaction can affect its nucleophilicity and basicity. In protic solvents, the lone pair on the nitrogen atom can be solvated, potentially reducing its availability for reaction.
Table 2: Predicted Influence of Solvent Polarity on Reaction Rates
| Reaction Type | Nature of Transition State | Effect of Increasing Solvent Polarity | Example Solvents |
| Nucleophilic Aromatic Substitution | Polar (charged intermediate) | Increased rate | DMF, DMSO, Acetonitrile |
| Reactions involving the amino group | Variable | Can increase or decrease rate depending on the mechanism | Alcohols, Water, Dichloromethane |
Temperature Effects:
According to the Arrhenius equation, an increase in temperature generally leads to an increase in the reaction rate constant. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction. For reactions involving this compound, increasing the temperature is a common strategy to enhance reaction rates, especially for sluggish transformations that are hindered by steric or electronic factors.
However, the effect of temperature can also influence the selectivity of a reaction. In cases where multiple reaction pathways are possible, the product distribution can be temperature-dependent. For example, in competing substitution and elimination reactions, higher temperatures often favor the elimination product due to the higher activation energy and greater entropy of the transition state for elimination.
While specific kinetic data detailing the temperature dependence for reactions of this compound is not extensively documented, the general principles of chemical kinetics provide a robust framework for predicting its behavior. Experimental determination of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), through temperature-dependent kinetic studies would provide valuable quantitative insights into the reactivity of this compound.
Applications of 2 3 Chlorophenyl Pyridin 4 Amine in Organic Synthesis
Role as a Key Synthetic Intermediate
The 2-aryl-pyridin-4-amine scaffold is a common motif in medicinal chemistry, and its synthesis often relies on palladium-catalyzed cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination are instrumental in forming the crucial C-N bond, attaching the amine group to the pyridine (B92270) core. acs.orgmdpi.comnih.gov Similarly, Suzuki-Miyaura coupling is frequently employed to create the C-C bond between the pyridine and the phenyl ring.
2-(3-Chlorophenyl)pyridin-4-amine serves as a quintessential synthetic intermediate, embodying the product of such coupling strategies. The primary amino group on the pyridine ring is a nucleophilic site, ready for a variety of subsequent chemical transformations. These reactions can include acylation, alkylation, and participation in further coupling reactions to build more elaborate structures. The chlorine atom on the phenyl ring also provides a handle for additional cross-coupling reactions, allowing for the introduction of diverse substituents.
For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a Buchwald-Hartwig amination protocol, which highlights the general utility of palladium-catalyzed methods for constructing these types of C-N linkages on heterocyclic cores. mdpi.comnih.gov This established reactivity underscores the role of this compound as a versatile intermediate, primed for diversification.
Table 1: Synthetic Reactions Involving the 2-Aryl-Pyridin-4-Amine Core
| Reaction Type | Reagents/Catalysts | Position of Reactivity | Resulting Structure |
| Buchwald-Hartwig Amination | Aryl Halides, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base | 4-amino group | N-Aryl substituted pyridin-4-amine |
| Acylation | Acyl Chlorides, Base | 4-amino group | N-Acyl substituted pyridin-4-amine |
| Suzuki-Miyaura Coupling | Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 3-chloro position on phenyl ring | Biaryl pyridine derivatives |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alcohols) | 4-amino group (after conversion to a better leaving group) | Substituted 2-phenylpyridine |
Use as a Building Block for Complex Organic Molecules
The structural framework of this compound is a valuable building block for constructing larger, more complex organic molecules, particularly those with potential biological activity. In medicinal chemistry, the 2-arylpyridine and aminopyrimidine motifs are recognized as "privileged structures" due to their ability to bind to a variety of biological targets. mdpi.com
This scaffold is prominently featured in the development of kinase inhibitors. For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer. dundee.ac.uk Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, another promising target for anticancer therapies. nih.gov The synthesis of these complex molecules often begins with a core structure analogous to this compound, which is then elaborated through a series of synthetic steps.
The development of novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator in centriole duplication and a cancer target, further illustrates this principle. nih.gov The synthetic route to these inhibitors often involves coupling a core aminopyrimidine structure with various side chains, demonstrating the modularity and importance of the initial building block. nih.gov
Table 2: Examples of Complex Molecules Derived from Related Scaffolds
| Core Scaffold | Target Class | Example Application |
| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora Kinase Inhibitor | Anticancer agents |
| N-Benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 Deubiquitinase Inhibitor | Anticancer agents for non-small cell lung cancer nih.gov |
| Aminopyrimidine Derivatives | Polo-like kinase 4 (PLK4) Inhibitor | Anticancer agents for breast cancer nih.gov |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R Kinase Inhibitor | Investigation of structure-activity relationships nih.gov |
Catalyst and Catalytic System Development
While this compound is frequently synthesized using transition metal catalysts, its role as a catalyst is less common. However, the broader class of aminopyridine derivatives has found significant utility in catalysis. The nitrogen atoms within the pyridine ring and the exocyclic amino group can act as Lewis bases or coordinate with metal centers to form catalytically active complexes.
One of the most well-known examples is 4-Dimethylaminopyridine (DMAP), which is a highly effective nucleophilic catalyst for a wide range of organic reactions, including esterifications and acylations. wikipedia.org The enhanced basicity and nucleophilicity of DMAP compared to pyridine are due to the electron-donating effect of the dimethylamino group. wikipedia.org
Following this principle, aminopyridine scaffolds can be incorporated as ligands in transition metal catalysis. Iron(II) complexes featuring amino-pyridine ligands have been synthesized and evaluated for their effectiveness in atom transfer radical polymerization (ATRP). nsf.gov Furthermore, ruthenium complexes with NNN-pincer ligands, which can be derived from pyridine frameworks, have been developed for processes like the hydroamination of alcohols. acs.org Although direct catalytic applications of this compound itself are not widely reported, its structural motifs are integral to the design of ligands and organocatalysts used in modern synthetic chemistry. The presence of both a pyridine nitrogen and an amino group offers potential for it to act as a bidentate ligand in the formation of novel metal catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Chlorophenyl)pyridin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Buchwald-Hartwig amination, coupling 3-chlorophenylboronic acid with 4-aminopyridine derivatives under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand). Alternatively, nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitropyridine with 3-chloroaniline followed by nitro reduction (H₂/Pd-C) is viable. Reaction optimization should focus on solvent choice (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst loading (2–5 mol%) to achieve yields >70% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : -NMR should show aromatic protons as multiplet signals (δ 7.2–8.5 ppm) and NH₂ as a broad singlet (δ ~5.5 ppm). -NMR will confirm the chloro-substituted phenyl (C-Cl at ~135 ppm) and pyridyl carbons.
- HRMS : Expected molecular ion [M+H]⁺ at m/z 209.035 (C₁₁H₁₀ClN₂⁺).
- XRD : For crystalline samples, compare bond lengths (C-Cl: ~1.73 Å) and angles with analogous structures .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Stability tests under ambient light and temperature (e.g., TGA/DSC) show decomposition >200°C. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the amine group .
Advanced Research Questions
Q. How does the electronic effect of the 3-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing Cl group enhances electrophilicity at the pyridin-4-amine position, facilitating Suzuki-Miyaura couplings. DFT calculations (e.g., B3LYP/6-31G*) reveal reduced electron density on the pyridine ring (LUMO ~ -1.5 eV), making it susceptible to nucleophilic attack. Compare Hammett σ values (σₘ-Cl = +0.37) to predict substituent effects in derivatization .
Q. What strategies mitigate competing side reactions (e.g., dimerization) during functionalization of the NH₂ group?
- Approaches :
- Use protective groups (Boc, Fmoc) during alkylation/acylation.
- Employ low-temperature (<0°C) conditions and slow reagent addition to minimize NH₂ oxidation.
- Monitor reaction progress via LC-MS to detect dimers (e.g., [2M+H]⁺ at m/z 417.07) .
Q. Can computational modeling predict the compound’s binding affinity for kinase targets, and how does this compare to experimental data?
- Methodology : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR, JAK2) using the chloro-phenyl moiety as a hydrophobic anchor. Validate with SPR (surface plasmon resonance) assays. For example, predicted ΔG = -8.2 kcal/mol for EGFR vs. experimental Kd = 1.3 µM. Discrepancies may arise from solvation effects not modeled in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
